2-Furonitrile (CAS: 617-90-3), also known as 2-cyanofuran, is a highly polar, heterocyclic nitrile characterized by a furan ring substituted with a cyano group at the 2-position. As a liquid at room temperature with a boiling point of 146–148 °C, it serves as a versatile building block in organic synthesis and a specialized functional additive. In industrial and research procurement, 2-furonitrile is primarily evaluated for its distinct electronic profile—driven by the strong electron-withdrawing nitrile group adjacent to the oxygen heteroatom—which dictates its performance as a dehydrating agent in CO2 fixation, a precursor for pharmaceutical intermediates, and an SEI-forming additive in advanced battery electrolytes .
Substituting 2-furonitrile with generic aryl nitriles (like benzonitrile) or other heterocyclic nitriles (like 2-cyanopyridine) frequently leads to suboptimal process outcomes. In catalytic applications, the specific binding affinity of the 2-cyanofuran motif alters reaction kinetics, preventing direct drop-in replacement without adjusting catalyst loading or reaction times [1]. In polymerization and formulation contexts, the distinct steric profile and electrochemical reduction potential of 2-furonitrile's vinylene-like structure enable targeted surface passivation and intermediate stabilization that standard aliphatic or pyridine-based nitriles cannot replicate [2]. Consequently, procurement decisions must prioritize 2-furonitrile when specific coordination behavior, lower steric hindrance, or early cathodic reduction is critical to the application.
In the direct synthesis of alternating polycarbonates from CO2 and diols using a CeO2 catalyst system, 2-furonitrile acts as a highly efficient dehydrating agent. Comparative studies demonstrate that 2-furonitrile enables the synthesis of polycarbonates with an average molecular weight (Mn) of approximately 5000 g/mol (DP ≈ 35). In contrast, using 2-cyanopyridine under identical conditions limits the molecular weight to ~1000 g/mol (DP = 7–8)[1]. This 5-fold increase is attributed to the weaker adsorption of 2-furonitrile on the ceria surface, which reduces steric hindrance and allows for the chain extension of longer polycarbonate diols.
| Evidence Dimension | Average molecular weight (Mn) of synthesized polycarbonates |
| Target Compound Data | ~5000 g/mol (DP ≈ 35) |
| Comparator Or Baseline | 2-Cyanopyridine (~1000 g/mol, DP = 7–8) |
| Quantified Difference | 5-fold increase in polymer molecular weight |
| Conditions | CeO2-catalyzed direct polymerization of CO2 and 1,6-hexanediol |
Buyers formulating green polymer syntheses should select 2-furonitrile over 2-cyanopyridine to achieve significantly higher molecular weight polycarbonates due to its optimized surface binding profile.
Propylene carbonate (PC) is a desirable battery solvent due to its wide temperature range, but it natively co-intercalates into graphite anodes, causing rapid exfoliation and cell failure. The introduction of 2-furonitrile as an electrolyte additive resolves this critical flaw. Due to the early cathodic reduction of its vinylene-like double bonds, 2-furonitrile forms a stable Solid-Electrolyte Interphase (SEI) prior to solvent intercalation [1]. This shifts the electrochemical behavior from catastrophic graphite exfoliation (in the baseline PC electrolyte) to highly reversible lithium intercalation, enabling the practical use of PC-based formulations in modern lithium-ion cells.
| Evidence Dimension | Reversibility of Li+ intercalation and anode structural integrity |
| Target Compound Data | Stable SEI formation and reversible cycling |
| Comparator Or Baseline | Baseline PC electrolyte (rapid graphite exfoliation and capacity decay) |
| Quantified Difference | Prevents catastrophic anode failure, enabling stable cycling |
| Conditions | Propylene carbonate (PC) electrolyte in lithium-ion battery with graphite anode |
Battery engineers must procure 2-furonitrile or similar vinylene-containing additives to unlock the use of low-temperature PC solvents with standard graphite anodes.
The heteroaromatic structure of 2-furonitrile significantly alters its reactivity profile compared to standard aryl nitriles. In the iron-catalyzed double hydroboration of nitriles to diborylamines, benzonitrile is reduced efficiently, achieving >86% yield within 3 hours. Under the exact same catalytic conditions, 2-furonitrile requires 6 hours to reach a moderate yield of 67% [1]. This attenuated reactivity indicates that the furan ring modifies the coordination dynamics and slows the rate-determining reductive elimination step at the metal center.
| Evidence Dimension | Reaction time and yield for iron-catalyzed hydroboration |
| Target Compound Data | 67% yield in 6 hours |
| Comparator Or Baseline | Benzonitrile (>86% yield in 3 hours) |
| Quantified Difference | >2x slower reaction rate and lower overall yield |
| Conditions | Iron-catalyzed (Complex A) double hydroboration at 50 °C |
Synthetic chemists cannot treat 2-furonitrile as a drop-in replacement for benzonitrile; procurement for complex catalytic sequences must account for its slower reduction kinetics and adjust catalyst loadings accordingly.
The placement of the cyano group on the furan ring dictates the compound's overall polarity, which governs its solvent properties and intermolecular interactions. High-resolution rotational spectroscopy reveals that 2-furonitrile possesses a strong a-axis dipole moment (μa = 4.3–4.51 D), which is significantly larger than that of its regioisomer, 3-furonitrile (μa = 3.78–4.0 D), and represents a massive increase over the parent furan molecule (μa = 0.685 D)[1]. This extreme polarity makes 2-furonitrile a targeted candidate for applications requiring highly polar aprotic environments or specific dipole-dipole coordination.
| Evidence Dimension | a-axis dipole moment (μa) |
| Target Compound Data | 4.3–4.51 D |
| Comparator Or Baseline | 3-Furonitrile (3.78–4.0 D) and Furan (0.685 D) |
| Quantified Difference | ~10-15% higher dipole moment than the 3-isomer and >6x higher than furan |
| Conditions | High-resolution millimeter-wave and infrared spectroscopy |
For formulators and physical chemists, the specific selection of the 2-isomer over the 3-isomer is justified by its maximized polarity, directly impacting solubility parameters and coordination strength.
Directly leveraging its low steric hindrance and favorable surface binding on ceria catalysts, 2-furonitrile is the preferred dehydrating agent for synthesizing high-molecular-weight alternating polycarbonates from CO2 and diols[1]. It outperforms 2-cyanopyridine by preventing premature chain termination, making it highly relevant for industrial green polymer scale-up.
Based on its early cathodic reduction profile, 2-furonitrile is highly suited as an electrolyte additive in propylene carbonate (PC) formulations[2]. It is specifically recommended for battery engineers looking to utilize PC's wide temperature range without suffering from graphite anode exfoliation.
2-Furonitrile serves as a critical building block for synthesizing furfurylamines, amides, and carboxylic acids. Due to its distinct coordination and reduction kinetics compared to aryl nitriles [3], it is specifically selected when a heteroaromatic core is required for the target API, provided that catalytic reduction parameters are appropriately tuned.
Flammable;Corrosive;Irritant